molecular formula C4H9FO2 B14255274 Ethane, 1-(fluoromethoxy)-2-methoxy- CAS No. 252769-26-9

Ethane, 1-(fluoromethoxy)-2-methoxy-

Cat. No.: B14255274
CAS No.: 252769-26-9
M. Wt: 108.11 g/mol
InChI Key: IYZGYHFNFWCGBW-UHFFFAOYSA-N
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Description

Ethane, 1-(fluoromethoxy)-2-methoxy- (C₄H₈F₂O₂) is a fluorinated ether derivative featuring a fluoromethoxy group (-OCH₂F) at the first carbon and a methoxy group (-OCH₃) at the second carbon of an ethane backbone. Fluorinated ethers are valued for their thermal stability, low toxicity, and utility in specialty solvents, refrigerants, and pharmaceutical intermediates .

Properties

CAS No.

252769-26-9

Molecular Formula

C4H9FO2

Molecular Weight

108.11 g/mol

IUPAC Name

1-(fluoromethoxy)-2-methoxyethane

InChI

InChI=1S/C4H9FO2/c1-6-2-3-7-4-5/h2-4H2,1H3

InChI Key

IYZGYHFNFWCGBW-UHFFFAOYSA-N

Canonical SMILES

COCCOCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1-(fluoromethoxy)-2-methoxy- typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of ethane-1,2-diol with fluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with fluorine and methoxy groups.

Industrial Production Methods

Industrial production of Ethane, 1-(fluoromethoxy)-2-methoxy- often involves large-scale fluorination processes. These processes use fluorine gas or other fluorinating agents in a controlled environment to ensure the safety and efficiency of the reaction. The production is typically carried out in specialized reactors designed to handle the reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(fluoromethoxy)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of fluoroacetic acid or methoxyacetic acid.

    Reduction: Formation of ethane or other simpler hydrocarbons.

    Substitution: Formation of various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethane, 1-(fluoromethoxy)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethane, 1-(fluoromethoxy)-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong bonds with biological molecules, affecting their structure and function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Table 1: Key Properties of Ethane Derivatives with Ether and Halogen Substituents
Compound Name Molecular Formula CAS Number Molecular Weight Key Substituents Boiling Point (Estimated) Applications
Ethane, 1-(fluoromethoxy)-2-methoxy- C₄H₈F₂O₂ Not Reported 138.10 1-Fluoromethoxy, 2-Methoxy ~120–140°C* Solvents, chemical synthesis
1-(Chloromethoxy)-2-methoxyethane (MEM-chloride) C₄H₉ClO₂ 3970-21-6 124.56 1-Chloromethoxy, 2-Methoxy 160°C (37 mbar) Alkylating agent in organic synthesis
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane C₃H₃F₅O 56885-27-9 162.05 1-Fluoromethoxy, Tetrafluoro Not reported Refrigerants, blowing agents
1-Azido-2-(2-(2-fluoroethoxy)ethoxy)ethane C₆H₁₂FN₃O₂ 1351974-21-4 177.18 1-Azido, 2-Fluoroethoxy Not reported Click chemistry intermediates

*Estimated based on analog data. Fluorine’s electronegativity reduces boiling points compared to chlorine analogs.

Structural Insights :

  • Fluorine vs. Chlorine : Replacing chlorine with fluorine (e.g., MEM-chloride vs. target compound) reduces molecular weight and boiling point due to fluorine’s lower atomic mass and weaker intermolecular forces .
  • Fluorinated Backbones : Heavily fluorinated analogs (e.g., C₃H₃F₅O) exhibit enhanced thermal stability, making them suitable for high-temperature applications like refrigerants .

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